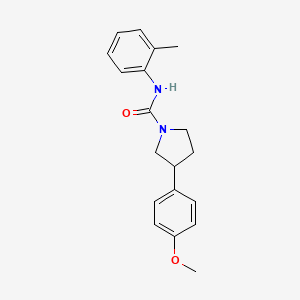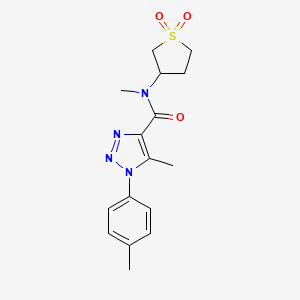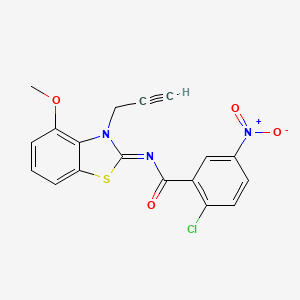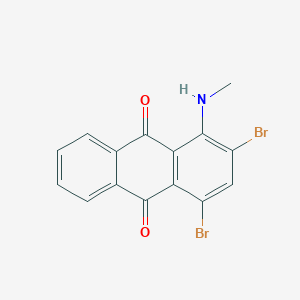
3-(4-methoxyphenyl)-N-(o-tolyl)pyrrolidine-1-carboxamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-(4-methoxyphenyl)-N-(o-tolyl)pyrrolidine-1-carboxamide, also known as MTOP, is a chemical compound that has been widely studied in scientific research. MTOP belongs to the class of pyrrolidine carboxamides and has shown potential in various research areas, including neuroscience, pharmacology, and medicinal chemistry.
作用机制
3-(4-methoxyphenyl)-N-(o-tolyl)pyrrolidine-1-carboxamide acts as a potent and selective inhibitor of the enzyme fatty acid amide hydrolase (FAAH). FAAH is responsible for the breakdown of endocannabinoids, which are molecules that play a crucial role in various physiological processes, including pain sensation, appetite regulation, and mood. By inhibiting FAAH, 3-(4-methoxyphenyl)-N-(o-tolyl)pyrrolidine-1-carboxamide increases the levels of endocannabinoids, leading to various physiological and biochemical effects.
Biochemical and Physiological Effects
3-(4-methoxyphenyl)-N-(o-tolyl)pyrrolidine-1-carboxamide has been shown to have various biochemical and physiological effects, including analgesic, anxiolytic, and antidepressant effects. It has also been shown to improve cognitive function and reduce inflammation. 3-(4-methoxyphenyl)-N-(o-tolyl)pyrrolidine-1-carboxamide's effects are thought to be due to its ability to increase endocannabinoid levels, which modulate various physiological processes.
实验室实验的优点和局限性
3-(4-methoxyphenyl)-N-(o-tolyl)pyrrolidine-1-carboxamide has several advantages for lab experiments, including its potency and selectivity for FAAH inhibition. It also has good oral bioavailability and can easily cross the blood-brain barrier. However, 3-(4-methoxyphenyl)-N-(o-tolyl)pyrrolidine-1-carboxamide has some limitations, including its moderate to high synthesis complexity and cost.
未来方向
3-(4-methoxyphenyl)-N-(o-tolyl)pyrrolidine-1-carboxamide has shown potential in various research areas, and future studies could focus on its use in the treatment of neurological disorders, drug addiction, and inflammation. Additionally, further research could investigate the potential of 3-(4-methoxyphenyl)-N-(o-tolyl)pyrrolidine-1-carboxamide as a tool for understanding the role of endocannabinoids in various physiological processes. Finally, the development of more efficient and cost-effective synthesis methods for 3-(4-methoxyphenyl)-N-(o-tolyl)pyrrolidine-1-carboxamide could facilitate its widespread use in scientific research.
Conclusion
In conclusion, 3-(4-methoxyphenyl)-N-(o-tolyl)pyrrolidine-1-carboxamide is a chemical compound that has shown potential in various scientific research areas, particularly in the field of neuroscience. Its ability to inhibit FAAH and increase endocannabinoid levels has led to various biochemical and physiological effects, including analgesic, anxiolytic, and antidepressant effects. While 3-(4-methoxyphenyl)-N-(o-tolyl)pyrrolidine-1-carboxamide has some limitations, its potential as a tool for understanding physiological processes and treating various disorders makes it an exciting area of research for the future.
合成方法
3-(4-methoxyphenyl)-N-(o-tolyl)pyrrolidine-1-carboxamide can be synthesized using various methods, including the reaction of 4-methoxyphenylacetic acid with o-toluidine, followed by cyclization with 2-bromo-1-phenyl-1-pentanone. Another method involves the reaction of 4-methoxybenzaldehyde with o-toluidine, followed by cyclization with ethyl 2-bromoacetate. Both methods require multiple steps and have moderate to high yields.
科学研究应用
3-(4-methoxyphenyl)-N-(o-tolyl)pyrrolidine-1-carboxamide has been extensively studied in scientific research, particularly in the field of neuroscience. It has been shown to have potential as a treatment for various neurological disorders, including Parkinson's disease, Alzheimer's disease, and depression. 3-(4-methoxyphenyl)-N-(o-tolyl)pyrrolidine-1-carboxamide has also been studied for its potential use in drug addiction treatment, as it has been shown to reduce drug-seeking behavior in animal models.
属性
IUPAC Name |
3-(4-methoxyphenyl)-N-(2-methylphenyl)pyrrolidine-1-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H22N2O2/c1-14-5-3-4-6-18(14)20-19(22)21-12-11-16(13-21)15-7-9-17(23-2)10-8-15/h3-10,16H,11-13H2,1-2H3,(H,20,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GSROYMHJXYEHLD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1NC(=O)N2CCC(C2)C3=CC=C(C=C3)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H22N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
310.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(4-methoxyphenyl)-N-(o-tolyl)pyrrolidine-1-carboxamide | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![N-[4-(4-methylpiperazin-1-yl)phenyl]acetamide](/img/structure/B2897401.png)

![N-(10-ethyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)-2-fluorobenzenesulfonamide](/img/structure/B2897405.png)




![N-[6-acetamido-3-(2-methoxyethyl)-1,3-benzothiazol-2-ylidene]-4-cyanobenzamide](/img/structure/B2897414.png)
![3-chloro-N-(5-(furan-2-yl)-1,3,4-oxadiazol-2-yl)benzo[b]thiophene-2-carboxamide](/img/structure/B2897416.png)
![tert-butyl (1R,2R,5R)-2-amino-8-azabicyclo[3.2.1]octane-8-carboxylate](/img/no-structure.png)
![2-[3-(benzenesulfonyl)-6-ethyl-4-oxoquinolin-1-yl]-N-(3-chloro-4-fluorophenyl)acetamide](/img/structure/B2897418.png)

![(Z)-3-((4-fluorophenyl)thio)-N-(7-(2-(methylthio)ethyl)-[1,3]dioxolo[4',5':4,5]benzo[1,2-d]thiazol-6(7H)-ylidene)propanamide](/img/structure/B2897420.png)